(2-Ethoxynaphthalen-1-yl)methanol
Overview
Description
(2-Ethoxynaphthalen-1-yl)methanol: is an organic compound belonging to the class of phenols. It is characterized by a naphthalene ring substituted with an ethoxy group at the 2-position and a hydroxymethyl group at the 1-position
Synthetic Routes and Reaction Conditions:
Direct Ethers Synthesis: One common method involves the reaction of 2-naphthol with ethyl iodide in the presence of a strong base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.
Reduction of Nitro Compounds: Another approach is the reduction of 2-ethoxynaphthalene-1-nitro compound using reducing agents like tin chloride or iron powder in acidic conditions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to meet industrial standards.
Chemical Reactions Analysis
(2-Ethoxynaphthalen-1-yl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromic acid.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution Reactions: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, tin chloride, and catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorine, and strong acids like sulfuric acid.
Major Products Formed:
Oxidation: 2-Ethoxynaphthalene-1-carboxylic acid.
Reduction: 2-Ethoxynaphthalen-1-ylmethanolamine.
Substitution: Bromo- or chloro-substituted derivatives of 2-ethoxynaphthalene.
Scientific Research Applications
(2-Ethoxynaphthalen-1-yl)methanol: has several applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of various naphthalene derivatives used in organic synthesis and material science.
Biology: The compound is used in the study of enzyme inhibition and as a potential inhibitor for certain biological targets.
Medicine: It has been investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: It is utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
(2-Ethoxynaphthalen-1-yl)methanol: is compared with other similar compounds such as 2-ethoxynaphthalene and 1-naphthol . While these compounds share structural similarities, this compound is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties.
Comparison with Similar Compounds
2-Ethoxynaphthalene
1-Naphthol
2-Methoxynaphthalene
1-Ethoxynaphthalene
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Properties
IUPAC Name |
(2-ethoxynaphthalen-1-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-2-15-13-8-7-10-5-3-4-6-11(10)12(13)9-14/h3-8,14H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USEQXNGDJGPZOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358452 | |
Record name | (2-ethoxy-1-naphthyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690963-44-1 | |
Record name | (2-ethoxy-1-naphthyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00358452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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